3-{[3-(Methoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-{[3-(Methoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure that combines a bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Methoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative, which can be achieved through the reaction of methyl 3-methyl-4-phenylthiophene-2-carboxylate with appropriate reagents under controlled conditions.
Carbamoylation: The thiophene derivative is then subjected to carbamoylation using suitable carbamoylating agents to introduce the carbamoyl group.
Cyclization: The final step involves the cyclization of the intermediate product to form the bicyclo[2.2.1]heptene ring system. This step may require specific catalysts and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Methoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[3-(Methoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[3-(Methoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-{[3-(Methoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Unique due to its bicyclic structure and thiophene derivative.
3-{[3-(Methoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the double bond in the bicyclic ring.
3-{[3-(Methoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic ring system with a thiophene derivative, providing distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
3-[(3-methoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-11-15(12-6-4-3-5-7-12)18(22(27)28-2)20(29-11)23-19(24)16-13-8-9-14(10-13)17(16)21(25)26/h3-9,13-14,16-17H,10H2,1-2H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSFXTQCNVBYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C(=O)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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